Fmoc-ser-oall
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Overview
Description
The compound 9-fluorenylmethyloxycarbonyl-serine allyl ester, commonly known as Fmoc-ser-oall, is a derivative of serine used in peptide synthesis. It is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of serine and an allyl ester group attached to the carboxyl group. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethyloxycarbonyl-serine allyl ester typically involves the protection of the amino group of serine with the 9-fluorenylmethyloxycarbonyl group and the protection of the carboxyl group with the allyl ester group. The process begins with the reaction of serine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate to form 9-fluorenylmethyloxycarbonyl-serine. This intermediate is then reacted with allyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form 9-fluorenylmethyloxycarbonyl-serine allyl ester .
Industrial Production Methods
In industrial settings, the synthesis of 9-fluorenylmethyloxycarbonyl-serine allyl ester is typically carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. The use of solid-phase synthesis techniques, where the compound is attached to a resin support, further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-fluorenylmethyloxycarbonyl-serine allyl ester undergoes several types of chemical reactions, including deprotection, coupling, and cleavage reactions. The deprotection of the 9-fluorenylmethyloxycarbonyl group is typically achieved using a base such as piperidine, which removes the protecting group and exposes the amino group for further reactions . The allyl ester group can be removed using palladium-catalyzed deallylation, which generates the free carboxyl group .
Common Reagents and Conditions
Deprotection of 9-fluorenylmethyloxycarbonyl group: Piperidine in dimethylformamide (DMF) at room temperature.
Deallylation of allyl ester group: Palladium(0) catalyst in the presence of a nucleophile such as thiophenol or benzyl mercaptan.
Major Products Formed
The major products formed from the reactions of 9-fluorenylmethyloxycarbonyl-serine allyl ester include free serine, peptides, and peptide thioesters. The deprotection and coupling reactions allow for the sequential addition of amino acids to form peptides, while the deallylation reaction generates free carboxyl groups for further coupling reactions .
Scientific Research Applications
9-fluorenylmethyloxycarbonyl-serine allyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of peptides and proteins. The compound’s stability and ease of removal make it ideal for use in solid-phase peptide synthesis, where it allows for the efficient and precise assembly of peptide chains .
In biology, 9-fluorenylmethyloxycarbonyl-serine allyl ester is used to study protein-protein interactions and enzyme-substrate interactions. The ability to synthesize peptides with specific sequences and modifications allows researchers to investigate the roles of individual amino acids in these interactions .
In medicine, the compound is used in the development of peptide-based therapeutics. Peptides synthesized using 9-fluorenylmethyloxycarbonyl-serine allyl ester can be designed to target specific proteins or pathways, making them valuable tools for drug discovery and development .
Mechanism of Action
The mechanism of action of 9-fluorenylmethyloxycarbonyl-serine allyl ester involves the protection and deprotection of the amino and carboxyl groups of serine. The 9-fluorenylmethyloxycarbonyl group protects the amino group from unwanted reactions during peptide synthesis, while the allyl ester group protects the carboxyl group. The removal of these protecting groups exposes the reactive sites of serine, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
9-fluorenylmethyloxycarbonyl-serine allyl ester is similar to other Fmoc-protected amino acids, such as 9-fluorenylmethyloxycarbonyl-threonine allyl ester and 9-fluorenylmethyloxycarbonyl-tyrosine allyl ester. These compounds also feature the 9-fluorenylmethyloxycarbonyl protecting group and are used in peptide synthesis. 9-fluorenylmethyloxycarbonyl-serine allyl ester is unique in its ability to form hydrogen bonds through its hydroxyl group, which can influence the structure and stability of the resulting peptides .
List of Similar Compounds
- 9-fluorenylmethyloxycarbonyl-threonine allyl ester
- 9-fluorenylmethyloxycarbonyl-tyrosine allyl ester
- 9-fluorenylmethyloxycarbonyl-lysine allyl ester
- 9-fluorenylmethyloxycarbonyl-aspartic acid allyl ester
Properties
IUPAC Name |
prop-2-enyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-2-11-26-20(24)19(12-23)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19,23H,1,11-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPQKBAZSODTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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